

# The Battle Against Resistance: Validating Avibactam's Efficacy Against NDM-Producing Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Avibactam, (+)- |           |
| Cat. No.:            | B1249370        | Get Quote |

A Comparative Guide for Researchers and Drug Development Professionals

The emergence and global spread of New Delhi metallo- $\beta$ -lactamase (NDM)-producing Enterobacteriaceae pose a significant threat to public health, rendering many  $\beta$ -lactam antibiotics ineffective. This guide provides a comprehensive comparison of the efficacy of avibactam, particularly in combination with aztreonam, against these highly resistant pathogens, supported by experimental data and detailed methodologies for key assays.

# Avibactam's Mechanism of Action: A Tale of Two β-Lactamase Classes

Avibactam is a novel non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that effectively neutralizes a wide range of serine- $\beta$ -lactamases, including class A (like KPC), class C (AmpC), and some class D (like OXA-48) enzymes.[1][2] Its mechanism involves a reversible covalent acylation of the serine residue in the active site of these enzymes.[1][3]

However, avibactam demonstrates limited to no direct inhibitory activity against class B metallo- $\beta$ -lactamases (MBLs), such as NDM, which utilize zinc ions for catalysis.[3][4][5][6] Biochemical studies have shown that avibactam binds only weakly to MBLs and does not effectively inhibit their hydrolytic activity against  $\beta$ -lactam antibiotics.[3][4][5][6]



This limitation is overcome by combining avibactam with aztreonam. Aztreonam, a monobactam antibiotic, is stable against hydrolysis by MBLs but is often degraded by co-produced serine-β-lactamases (e.g., AmpC, CTX-M).[7][8][9] Avibactam protects aztreonam from these serine-β-lactamases, allowing it to exert its bactericidal activity against NDM-producing Enterobacteriaceae.[10]



Click to download full resolution via product page

**Diagram 1:** Avibactam's differential interaction with  $\beta$ -lactamases.

# In Vitro Efficacy: Aztreonam-Avibactam vs. Alternatives

Numerous in vitro studies have demonstrated the potent activity of the aztreonam-avibactam combination against NDM-producing Enterobacteriaceae. This combination consistently restores aztreonam's susceptibility, even in isolates resistant to multiple other agents.

## **Comparative Susceptibility Data**

The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, highlighting the synergistic effect of aztreonam-avibactam.

Table 1: MIC Data for Aztreonam and Aztreonam-Avibactam against NDM-Producing Enterobacteriaceae



| Organism                                        | No. of Isolates | Aztreonam<br>MIC90 (μg/mL) | Aztreonam-<br>Avibactam<br>MIC90 (μg/mL) | Reference |
|-------------------------------------------------|-----------------|----------------------------|------------------------------------------|-----------|
| Enterobacteriace<br>ae (dual-<br>carbapenemase) | 70              | >64                        | 2                                        | [8][9]    |
| K. pneumoniae,<br>E. coli, C.<br>freundii       | 21              | >256                       | (80.95%<br>susceptible)                  | [11]      |
| K. pneumoniae<br>(co-producing<br>KPC & NDM)    | 4               | >32                        | ≤0.5/4                                   | [12]      |
| K. pneumoniae                                   | 60              | >256                       | (100%<br>susceptible)                    | [13][14]  |

Note: Avibactam concentration was fixed at 4 µg/mL in most studies.

Table 2: Comparative Efficacy of Aztreonam in Combination with Different  $\beta$ -Lactamase Inhibitors against NDM-Producing Enterobacterales

| Combination           | % Susceptibility | Reference |
|-----------------------|------------------|-----------|
| Aztreonam-Avibactam   | 80.95%           | [11]      |
| Aztreonam-Relebactam  | 61.90%           | [11]      |
| Aztreonam-Vaborbactam | 47.62%           | [11]      |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in vitro assays used to evaluate the efficacy of antimicrobial agents.



# Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.



Click to download full resolution via product page

Diagram 2: Workflow for broth microdilution MIC testing.

#### Protocol:

 Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in the test wells.



- Drug Dilution: The antimicrobial agents are serially diluted (usually 2-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination testing, one agent (e.g., avibactam) is often kept at a fixed concentration (e.g., 4 μg/mL).[15]
- Inoculation: Each well is inoculated with the prepared bacterial suspension.
- Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

# **Checkerboard Assay for Synergy Testing**

The checkerboard method is used to assess the synergistic, indifferent, or antagonistic effects of two antimicrobial agents.

#### Protocol:

- Plate Setup: A 96-well plate is set up with serial dilutions of drug A along the x-axis and serial dilutions of drug B along the y-axis.[16] This creates a matrix of different concentration combinations.
- Inoculation and Incubation: The plate is inoculated and incubated as described for the broth microdilution method.
- Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits growth. The formula is: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Synergy: FIC index ≤ 0.5

Indifference: 0.5 < FIC index ≤ 4</li>

Antagonism: FIC index > 4

# **Time-Kill Assays**



Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

#### Protocol:

- Preparation: Tubes containing CAMHB with the antimicrobial agent(s) at desired concentrations (e.g., 1x, 2x, 4x MIC) and a growth control tube are prepared.
- Inoculation: All tubes are inoculated with a standardized bacterial suspension to a starting density of approximately 5 x 10<sup>5</sup> to 5 x 10<sup>6</sup> CFU/mL.
- Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each tube, serially diluted, and plated on agar plates to determine the viable bacterial count.
- Data Analysis: The change in log10 CFU/mL over time is plotted.
  - Bactericidal activity: ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
  - Bacteriostatic activity: < 3-log10 decrease in CFU/mL.

# **In Vivo Efficacy**

Animal models, particularly murine infection models, are crucial for evaluating the in vivo efficacy of new antimicrobial therapies.

A study utilizing a murine thigh infection model demonstrated that the combination of ceftazidime-avibactam and aztreonam significantly reduced the bacterial burden of NDM-producing strains compared to the drugs used individually.[17] In this model, mice are rendered neutropenic and then infected intramuscularly. Treatment is initiated a few hours post-infection, and the bacterial load in the thighs is quantified after a set period.[17][18] These studies provide foundational knowledge for progressing to clinical trials.[17]

# **Alternative Treatment Options**

While aztreonam-avibactam is a promising therapeutic option, other agents are also considered for the treatment of NDM-producing Enterobacteriaceae infections. These include:



- Cefiderocol: A siderophore cephalosporin that has shown good in vitro activity against many carbapenem-resistant Enterobacteriaceae, including NDM producers.[13]
- Tigecycline and Eravacycline: Tetracycline derivatives that may retain activity against some NDM-producing isolates.[13]
- Colistin and Polymyxin B: Older polymyxin antibiotics that are often used as last-resort treatments, but their use is limited by significant nephrotoxicity and neurotoxicity.
- Aminoglycosides: Their utility can be limited by co-resistance mechanisms.

The choice of treatment should always be guided by in vitro susceptibility testing results and patient-specific factors.

## Conclusion

Avibactam, when combined with aztreonam, demonstrates potent in vitro and in vivo efficacy against NDM-producing Enterobacteriaceae. This combination effectively overcomes the resistance mediated by NDM enzymes by leveraging aztreonam's stability to MBLs and avibactam's inhibition of co-produced serine-β-lactamases. While alternative agents exist, the aztreonam-avibactam combination represents a significant advancement in the therapeutic armamentarium against these challenging multidrug-resistant pathogens. Continued surveillance and clinical studies are essential to further validate its role in clinical practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Clinical efficacy and drug resistance of ceftazidime-avibactam in the treatment of Carbapenem-resistant gram-negative bacilli infection [frontiersin.org]
- 3. Interaction of Avibactam with Class B Metallo-β-Lactamases PMC [pmc.ncbi.nlm.nih.gov]

# Validation & Comparative





- 4. Interaction of Avibactam with Class B Metallo-β-Lactamases PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Interaction of Avibactam with Class B Metallo-β-Lactamases | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. First Clinical Application of Aztreonam—Avibactam in Treating Carbapenem-Resistant Enterobacterales: Insights from Therapeutic Drug Monitoring and Pharmacokinetic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aztreonam-Avibactam Combination Restores Susceptibility of Aztreonam in Dual-Carbapenemase-Producing Enterobacteriaceae PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Activities of aztreonam in combination with several novel β-lactam-β-lactamase inhibitor combinations against carbapenem-resistant Klebsiella pneumoniae strains coproducing KPC and NDM [frontiersin.org]
- 13. Frontiers | Evaluation of the in vitro susceptibility of clinical isolates of NDM-producing Klebsiella pneumoniae to new antibiotics included in a treatment regimen for infections [frontiersin.org]
- 14. Evaluation of the in vitro susceptibility of clinical isolates of NDM-producing Klebsiella pneumoniae to new antibiotics included in a treatment regimen for infections PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. In vitro and in vivo Antimicrobial Activities of Ceftazidime/Avibactam Alone or in Combination with Aztreonam Against Carbapenem-Resistant Enterobacterales PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [The Battle Against Resistance: Validating Avibactam's Efficacy Against NDM-Producing Enterobacteriaceae]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249370#validating-the-efficacy-of-avibactam-against-ndm-producing-enterobacteriaceae]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com